molecular formula C18H20N6O2 B10875005 (1Z,2Z)-N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazonamide

(1Z,2Z)-N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazonamide

Cat. No.: B10875005
M. Wt: 352.4 g/mol
InChI Key: JOTHQBVZJPFMIH-XHQRYOPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE is an organic compound characterized by the presence of two methoxyphenyl groups attached to a dihydrazonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE typically involves the condensation of 4-methoxybenzaldehyde with ethylenedihydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Corresponding carboxylic acids or quinones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~2~-BIS[(4-METHOXYPHENYL)METHYLENE]ETHANEDIHYDRAZONAMIDE is unique due to its specific dihydrazonamide core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

1-N',2-N'-bis[(E)-(4-methoxyphenyl)methylideneamino]ethanediimidamide

InChI

InChI=1S/C18H20N6O2/c1-25-15-7-3-13(4-8-15)11-21-23-17(19)18(20)24-22-12-14-5-9-16(26-2)10-6-14/h3-12H,1-2H3,(H2,19,23)(H2,20,24)/b21-11+,22-12+

InChI Key

JOTHQBVZJPFMIH-XHQRYOPUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C(\N)/C(=N/N=C/C2=CC=C(C=C2)OC)/N

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C(C(=NN=CC2=CC=C(C=C2)OC)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.